molecular formula C10H12N2O4 B181897 2-Carbamoylmethoxyphenoxyacetamide CAS No. 82002-59-3

2-Carbamoylmethoxyphenoxyacetamide

Cat. No. B181897
Key on ui cas rn: 82002-59-3
M. Wt: 224.21 g/mol
InChI Key: SNGJXCHRVGRNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559167B1

Procedure details

1,2-Bis(carbamoylmethoxy)benzene was prepared by a known method (H-S Kim. et al., (1998) J. Heterocyclic Chem., 35, 177-181). 1,2-Bis(carbamoylmethoxy)benzene (4.4 g) was added to chlorosulfonic acid (13 ml) at 0° C. with good stirring. Chloroform (4 ml) was added and warmed to about 60° C. for 2 hours. The reaction mixture was poured into chopped ice. The precipitates were collected, and washed with cold water. The solids were again washed with acetonitrile, and dried in vacuo to yield the title compound (4.9g).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][C:14](=[O:16])[NH2:15])(=[O:3])[NH2:2].[Cl:17][S:18](O)(=[O:20])=[O:19]>C(Cl)(Cl)Cl>[C:14]([CH2:13][O:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[O:5][CH2:4][C:1](=[O:3])[NH2:2])(=[O:16])[NH2:15].[C:14]([CH2:13][O:12][C:7]1[CH:8]=[C:9]([S:18]([Cl:17])(=[O:20])=[O:19])[CH:10]=[CH:11][C:6]=1[O:5][CH2:4][C:1](=[O:3])[NH2:2])(=[O:16])[NH2:15]

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
C(N)(=O)COC1=C(C=CC=C1)OCC(N)=O
Name
Quantity
13 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into chopped ice
CUSTOM
Type
CUSTOM
Details
The precipitates were collected
WASH
Type
WASH
Details
washed with cold water
WASH
Type
WASH
Details
The solids were again washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)COC1=C(C=CC=C1)OCC(N)=O
Name
Type
product
Smiles
C(N)(=O)COC=1C=C(C=CC1OCC(N)=O)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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